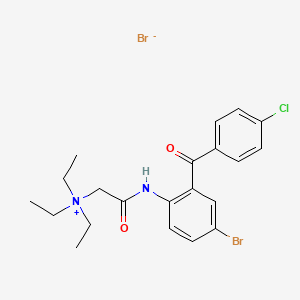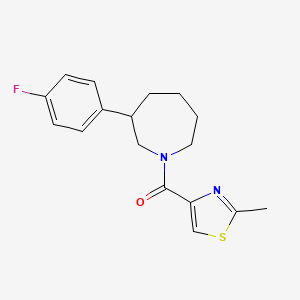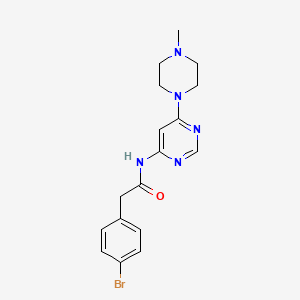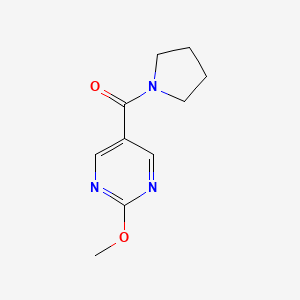
2-((4-bromo-2-(4-chlorobenzoyl)phenyl)amino)-N,N,N-triethyl-2-oxoethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains bromine, chlorine, phenyl groups, and an amine group. It’s likely that this compound has been synthesized for specific research purposes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. It’s likely that it could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally. These properties would depend on factors such as its molecular structure and the presence of functional groups .Aplicaciones Científicas De Investigación
Bromine and Organic Compound Interactions
One study explored the interactions between bromine, an element present in the compound of interest, and various amino acids and amino sugars during chlorination and ozonation in water treatment processes. This research highlighted the reactive nature of bromine with organic compounds, which could be relevant for understanding the chemical behavior of the subject compound in similar contexts (Shan et al., 2012).
Synthesis and Reactivity of Bromine-containing Compounds
In another study, the reactivity of a bromine-containing compound was investigated, illustrating the potential pathways and intermediates involved in the metabolism of such compounds in biological systems. This could provide insights into the chemical behavior and potential reactivity of similar brominated compounds (Kanamori et al., 2002).
Modification and Stability of Amino Acids
Research on the modification of amino acids, such as cysteine, with brominated compounds has demonstrated the synthesis of new amino acids with altered chemical properties. This could be relevant for understanding the chemical modification potential of the subject compound (Itano & Robinson, 1972).
Reactions Involving Bromine in Water Treatment
The reactivity of bromine in water treatment processes, particularly its interactions with organic and inorganic compounds, has been extensively studied. This research may provide insights into the behavior of brominated compounds like the one in similar environmental contexts (Heeb et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[4-bromo-2-(4-chlorobenzoyl)anilino]-2-oxoethyl]-triethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrClN2O2.BrH/c1-4-25(5-2,6-3)14-20(26)24-19-12-9-16(22)13-18(19)21(27)15-7-10-17(23)11-8-15;/h7-13H,4-6,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCZXQWILQMDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromo-2-(4-chlorobenzoyl)phenyl)amino)-N,N,N-triethyl-2-oxoethanaminium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)


![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)


![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)

![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)



![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)